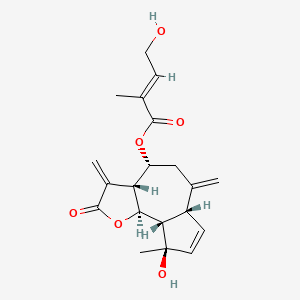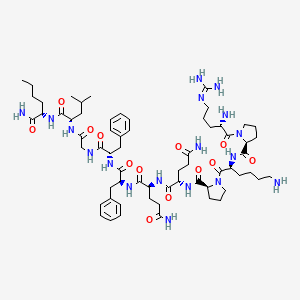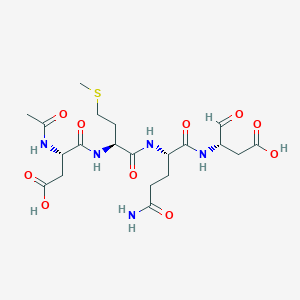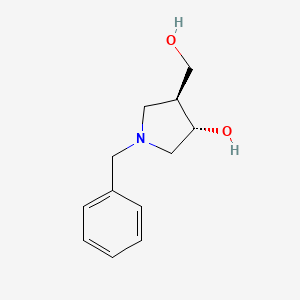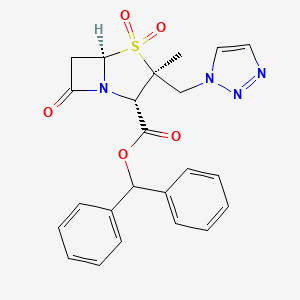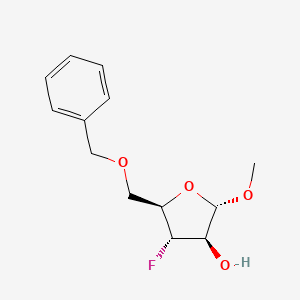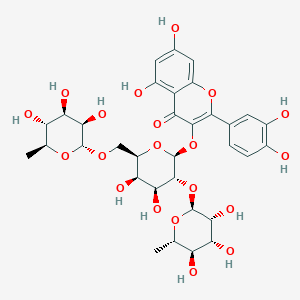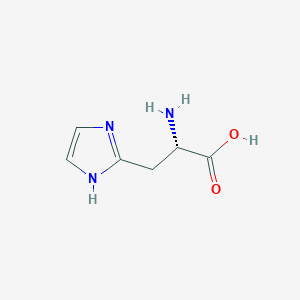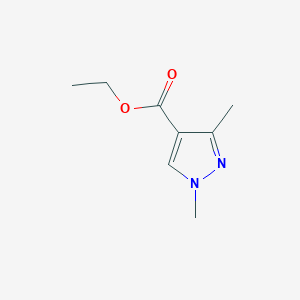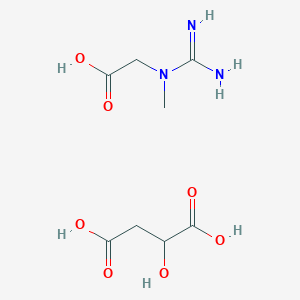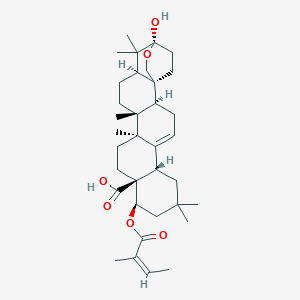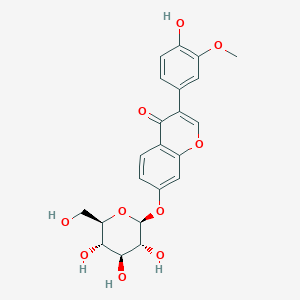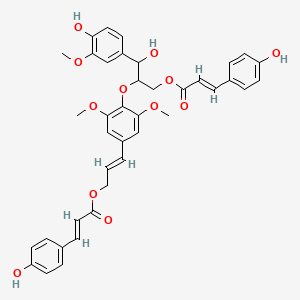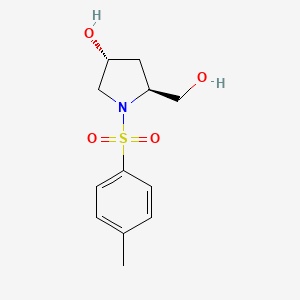
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol
Overview
Description
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrolidin-3-ols and is commonly referred to as HTL-001. The compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mechanism Of Action
The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol involves the inhibition of certain enzymes and proteins that are involved in the growth of cancer cells and inflammation. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the growth of cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol have been studied extensively. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit their growth. The compound has been found to have a low toxicity profile, making it a potential candidate for drug development.
Advantages And Limitations For Lab Experiments
One of the advantages of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is its low toxicity profile, which makes it a potential candidate for drug development. The compound has also been found to be stable under various conditions, making it suitable for use in lab experiments. However, the synthesis of this compound is a time-consuming process and requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol. One of the potential applications of this compound is in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been found to inhibit the activity of HDACs, which are involved in the progression of these diseases. The compound can also be modified to improve its potency and selectivity towards certain enzymes and proteins. Further studies are needed to investigate the potential of this compound in drug development.
In conclusion, (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol is a promising compound that has shown potential applications in the field of medicinal chemistry. The compound has been studied extensively for its anti-inflammatory and anti-cancer properties and has been found to have a low toxicity profile. Further studies are needed to investigate the potential of this compound in drug development and its applications in the treatment of Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol has shown potential applications in the field of medicinal chemistry. The compound has been studied extensively for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. The compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-2-4-12(5-3-9)18(16,17)13-7-11(15)6-10(13)8-14/h2-5,10-11,14-15H,6-8H2,1H3/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSLQBNFZCEBJT-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460604 | |
| Record name | (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol | |
CAS RN |
5605-46-9 | |
| Record name | (2S,4R)-4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5605-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,5S)-5-(hydroxymethyl)-1-tosylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



